molecular formula C11H13N3OS B11771291 N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide

Cat. No.: B11771291
M. Wt: 235.31 g/mol
InChI Key: BHNJATBFCVVWMW-UHFFFAOYSA-N
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Description

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide is a heterocyclic compound with a benzothiazole core structure. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amine and amide functional groups in its structure makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide typically involves the cyclization of 2-aminobenzothiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and reduced amines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It may also modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminobenzo[d]thiazol-6-yl)acetamide
  • N-(2-Aminobenzo[d]thiazol-6-yl)propionamide
  • N-(2-Aminobenzo[d]thiazol-6-yl)butyramide

Uniqueness

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the isobutyramide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)-2-methylpropanamide

InChI

InChI=1S/C11H13N3OS/c1-6(2)10(15)13-7-3-4-8-9(5-7)16-11(12)14-8/h3-6H,1-2H3,(H2,12,14)(H,13,15)

InChI Key

BHNJATBFCVVWMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

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